

# A Comparative Guide to the Thermal Analysis of Crosslinked Cardanol Diene Polymers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cardanol diene*

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Cardanol, a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), is a versatile building block for creating sustainable polymers. Its unique structure, featuring a phenolic ring and a long, unsaturated C15 alkyl chain, allows for the synthesis of a wide range of crosslinked thermosets with tunable properties. Understanding the thermal behavior of these materials through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is critical for evaluating their performance, stability, and suitability for various applications, from industrial coatings to advanced biomaterials.

This guide provides an objective comparison of the thermal properties of different crosslinked **cardanol diene** polymer systems, supported by experimental data from recent literature.

## Differential Scanning Calorimetry (DSC): Curing and Glass Transition

DSC is a powerful tool for studying the curing (crosslinking) process of thermosets and determining the glass transition temperature ( $T_g$ ) of the final cured material.<sup>[1][2]</sup> The  $T_g$  is a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The long, flexible C15 aliphatic chain of cardanol often acts as an internal plasticizer, which can lower the  $T_g$  of the polymer network.<sup>[3]</sup> For instance, in polyurethane systems, the  $T_g$  of a

cardanol-based polyurethane (CD-PU) was found to be lower than its counterparts made with hydrogenated cardanol (HCD-PU), a phenol-containing diol (PD-PU), and a standard ethylene glycol-based polyol (EG-PU).[3] This effect is also seen in cardanol-based epoxy resins, which can exhibit low Tg values, placing them in a rubbery state at room temperature.[4][5] However, formulation strategies, such as incorporating nanoclay fillers, can significantly increase the Tg of cardanol epoxy composites from 19.8 °C to as high as 38.1 °C.[5]

Polymer System	Curing Agent / Co-monomer	Glass Transition Temp. (Tg) (°C)	Reference
Cardanol Epoxy	Amine Compounds	Rubberly state at room temp.	[4]
Cardanol Epoxy	-	19.8	[5]
Cardanol Epoxy / PG-Clay (4 wt%)	-	38.1	[5]
Cardanol-based Vinyl Ether	-	5.6 to 26	[6]
Cardanol-based Polyurethane (CD-PU)	Isophorone diisocyanate	Lower than HCD-PU, PD-PU, EG-PU	[3]
Cardanol Resole Resin	Epoxy Monomer	42 - 56	[7]

Table 1: Glass Transition Temperatures of Various Crosslinked Cardanol Polymers.

## Thermogravimetric Analysis (TGA): Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature, providing crucial data on its thermal stability and decomposition profile. Key metrics include the onset decomposition temperature (often reported as Td5% or Td10%, the temperature at which 5% or 10% mass loss occurs) and the temperature of maximum degradation rate.

Cardanol-based polymers generally exhibit good thermal stability. The pendent C15 alkyl groups in cardanol-based polyurethanes have been shown to improve their thermal stability compared to analogs without this long chain.<sup>[3]</sup> However, the introduction of cardanol into some traditional polymer systems can reduce thermal resistance at very high temperatures. For example, phenol-cardanol-formaldehyde (PCF) novolac resins show a 20% weight loss at 390°C, whereas a pure phenol-formaldehyde (PF) resin reaches the same weight loss at a higher temperature of 460°C.<sup>[8]</sup> This suggests that while cardanol enhances flexibility, it can create points of earlier thermal degradation compared to the highly stable, purely aromatic PF resin.<sup>[8]</sup>

Conversely, in other systems, cardanol moieties enhance stability. Biopolymers fabricated from polyvinyl alcohol (PVA) and cardanol-based polyols (PCD), when crosslinked with glutaraldehyde, show significantly improved thermal stability, with degradation onset shifting from 240°C for pure PVA to 300–340°C for the crosslinked biopolymer.<sup>[9]</sup> Similarly, cardanol-based non-isocyanate polyurethanes (NIPU) demonstrate significant thermal decomposition only in the range of 245°C to 534°C.<sup>[10]</sup>

Polymer System	Atmosphere	Td5% or Onset Temp. (°C)	Td50% (°C)	Char Yield (%)	Reference
Phenol-Cardanol-Formaldehyde (PCF)	Nitrogen	~390 (at 20% loss)	-	Lower than PF resin	[8]
Pure Phenol-Formaldehyde (PF)	Nitrogen	~460 (at 20% loss)	-	Higher than PCF resin	[8]
Cardanol-based NIPU	-	245	-	-10.5	[10]
Cardanol-based Polysulfide (Poly-(S-r-C))	-	-	-	Higher than TMS-modified	[11]
Cardanol-based Polysulfide (Poly-(S-r-CTMS))	-	-	-	Lower than Poly-(S-r-C)	[11]
PVA-PCD Biopolymer (crosslinked)	-	300-340	-	up to 10%	[9]

Table 2: TGA Data for Various Crosslinked Cardanol Polymers.

## Experimental Protocols

Precise and consistent methodologies are essential for obtaining comparable thermal analysis data. Below are typical protocols cited in the literature.

Differential Scanning Calorimetry (DSC):

- Instrument: A heat flux or power-compensation DSC instrument is commonly used.[2]
- Sample Preparation: 2 to 20 mg of the uncured or cured polymer is weighed into an aluminum pan and hermetically sealed.[2] For reactions that produce volatile byproducts, such as phenolic resins, pressure-tight steel crucibles are recommended to prevent evaporation from interfering with the measurement of the reaction exotherm.[12]
- Procedure:
  - The sample is placed in the DSC cell alongside an empty reference pan.[2]
  - The cell is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.[13]
  - For curing studies, the sample is heated from ambient temperature through the curing exotherm at a constant rate (e.g., 10 K/min).[2] Multiple heating rates are often used to study curing kinetics.[14]
  - To determine Tg, a "heat-cool-heat" cycle is often employed. The first heating scan erases the sample's prior thermal history. The sample is then cooled and reheated at a controlled rate (e.g., 10 °C/min), with the Tg determined from the step change in the baseline of the second heating scan.[13]

#### Thermogravimetric Analysis (TGA):

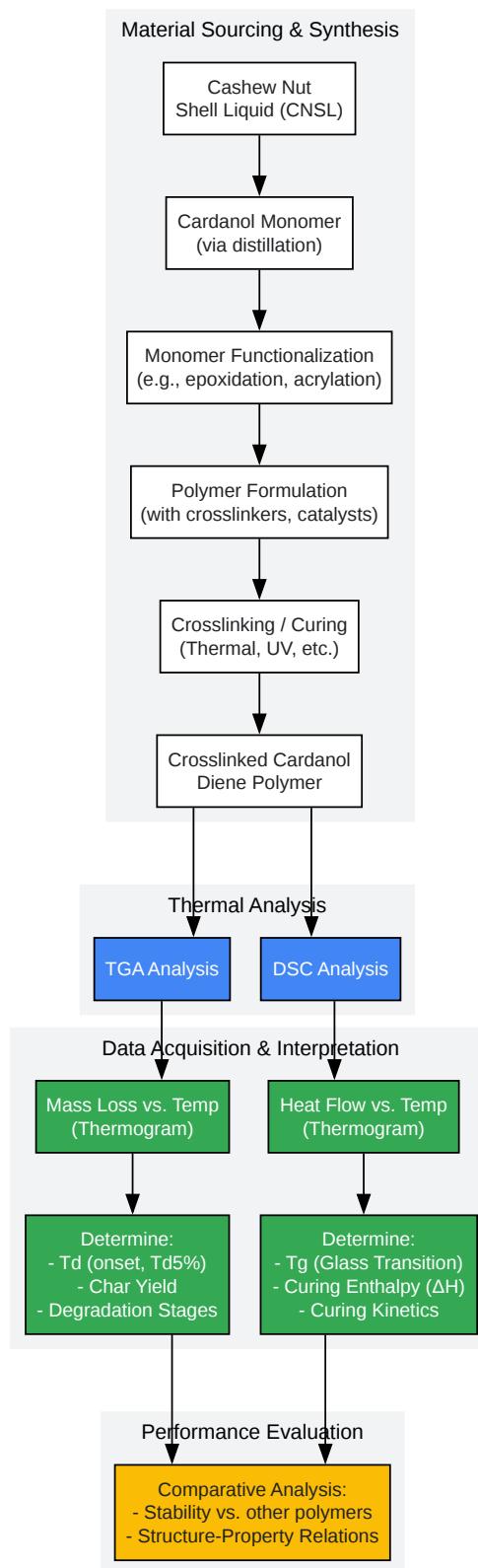
- Instrument: A TGA instrument capable of precisely measuring mass change as a function of temperature.
- Sample Preparation: Approximately 5-15 mg of the cured polymer sample is placed in an alumina or platinum crucible.[13]
- Procedure:
  - The sample is heated in the TGA furnace from ambient temperature to a high temperature (e.g., 600-850 °C) at a constant heating rate, typically 10 or 20 °C/min.[8][13]
  - The analysis is conducted under a controlled atmosphere, usually nitrogen for pyrolysis studies or air for thermo-oxidative stability studies, with a typical purge gas flow rate of 40-

50 mL/min.[\[8\]](#)[\[13\]](#)

- The instrument records the sample mass as a function of temperature, generating a thermogram from which key parameters like onset decomposition temperature and char yield are determined.

## Workflow and Logic Diagram

The following diagram illustrates the logical workflow from the renewable source to the final thermal characterization of crosslinked cardanol polymers.



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Caption: Workflow for the synthesis and thermal characterization of cardanol polymers.

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- To cite this document: BenchChem. [A Comparative Guide to the Thermal Analysis of Crosslinked Cardanol Diene Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8069747#thermal-analysis-tga-dsc-of-crosslinked-cardanol-diene-polymers>]

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